![molecular formula C23H26N6O2S B5649644 [(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone](/img/structure/B5649644.png)
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone
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Overview
Description
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone is a complex organic compound that features a morpholine ring, a pyrazole group, and an imidazo[2,1-b][1,3]thiazole moiety
Preparation Methods
The synthesis of [(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone involves multiple steps, starting with the preparation of the individual components. The morpholine ring can be synthesized through the reaction of diethylene glycol with ammonia, followed by methylation. The pyrazole group is typically synthesized via the reaction of hydrazine with α,β-unsaturated carbonyl compounds. The imidazo[2,1-b][1,3]thiazole moiety can be prepared through the cyclization of thioamides with α-halo ketones. These components are then coupled under specific reaction conditions to form the final compound.
Chemical Reactions Analysis
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Scientific Research Applications
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone can be compared with similar compounds such as:
2,6-Dimethylmorpholine: A simpler compound with a similar morpholine ring structure.
Pyrazole derivatives: Compounds containing the pyrazole group, known for their diverse biological activities.
Imidazo[2,1-b][1,3]thiazole derivatives: Compounds with the imidazo[2,1-b][1,3]thiazole moiety, studied for their potential therapeutic applications.
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-16-14-27(15-17(2)31-16)22(30)21-20(28-9-10-32-23(28)26-21)13-24-12-18-5-3-6-19(11-18)29-8-4-7-25-29/h3-11,16-17,24H,12-15H2,1-2H3/t16-,17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZIGMJTESYVAD-CALCHBBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(N3C=CSC3=N2)CNCC4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=C(N3C=CSC3=N2)CNCC4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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